molecular formula C17H18N2O4 B6415934 4-(3-BOC-Aminophenyl)nicotinic acid CAS No. 1261906-04-0

4-(3-BOC-Aminophenyl)nicotinic acid

Cat. No.: B6415934
CAS No.: 1261906-04-0
M. Wt: 314.34 g/mol
InChI Key: ZKGAKBDEVBBJKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-BOC-Aminophenyl)nicotinic acid is a nicotinic acid derivative featuring a tert-butoxycarbonyl (BOC)-protected amine group attached to the phenyl ring at the 3-position. The BOC group enhances stability during synthetic processes, making the compound valuable in medicinal chemistry and drug development. Nicotinic acid derivatives are known for their roles in metabolic pathways, calcium signaling, and therapeutic applications, such as cardiovascular and anti-inflammatory treatments .

Properties

IUPAC Name

4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-6-4-5-11(9-12)13-7-8-18-10-14(13)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGAKBDEVBBJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-BOC-Aminophenyl)nicotinic acid typically involves the protection of the amino group on the phenyl ring with a BOC group, followed by coupling with nicotinic acid. The BOC protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The coupling reaction can be performed using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-BOC-Aminophenyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4, H2/Pd

    Substitution: Acidic conditions (e.g., HCl, TFA) for deprotection of the BOC group

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-BOC-Aminophenyl)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-BOC-Aminophenyl)nicotinic acid involves its interaction with specific molecular targets. The BOC-protected amino group can be deprotected to yield the free amine, which can then interact with enzymes or receptors. The nicotinic acid moiety can participate in redox reactions, acting as an electron donor or acceptor in various metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Nicotinic Acid Family

The compound shares structural motifs with other nicotinic acid derivatives, differing primarily in substituent groups and their positions. Key analogues include:

Compound Name Substituent Position & Group Similarity Index Key Properties/Applications
5-(3-(Methylsulfonyl)phenyl)nicotinic acid 5-position: 3-(Methylsulfonyl)phenyl 0.86 High solubility; anti-inflammatory
4-(4-(Methylsulfonyl)phenyl)nicotinic acid 4-position: 4-(Methylsulfonyl)phenyl 0.83 Enhanced metabolic stability
Nicotinamide derivatives (e.g., N-alkyl variants) Carboxamide group at pyridine ring N/A NAD+ precursor; neuroprotection
Dihydropyridine Reduced pyridine ring High (SOTA analysis) Calcium channel modulation

Key Findings :

  • Substituent Position : Derivatives with substituents at the 4-position (e.g., methylsulfonyl) exhibit lower similarity indices compared to 3-position variants, suggesting steric and electronic differences influence molecular interactions .
  • BOC Protection: The BOC group in 4-(3-BOC-Aminophenyl)nicotinic acid enhances synthetic utility by preventing unwanted amine reactions, unlike unprotected analogues like nicotinic acid itself, which is prone to rapid metabolism .

Functional and Pharmacological Comparisons

Calcium Signaling Modulation

Nicotinic acid derivatives often interact with calcium-dependent pathways. For example:

  • NAADP-AM : A nicotinic acid adenine dinucleotide phosphate analogue, induces lysosomal Ca²⁺ release via two-pore channels (TPCs), critical in cardiac mesenchymal stromal cell (C-MSC) proliferation .
Metabolic and Therapeutic Profiles
  • Nicotinic Acid (Unmodified) : Lowers serum phosphorus in dialysis patients but causes flushing due to rapid metabolism into nicotinuric acid .
  • BOC-Protected Analogues : Enhanced stability may reduce side effects (e.g., flushing) by slowing metabolic conversion, though clinical data are pending .

Insights :

  • The BOC group improves stability but may reduce aqueous solubility compared to polar substituents like methylsulfonyl .
  • Boronic acid analogues (e.g., (4-Boc-Aminophenyl)boronic acid) share synthetic strategies (e.g., cross-coupling) but differ in reactivity due to the boronic moiety .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 4-(3-BOC-Aminophenyl)nicotinic acid, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves two stages: (1) introducing the BOC-protected aminophenyl group at the 4-position of the pyridine ring and (2) functionalizing the nicotinic acid moiety. A common approach involves organolithium-mediated coupling (e.g., using phenyllithium or substituted aryl-lithium reagents) to pyridyl-3-oxazoline intermediates, followed by oxidative aromatization and acid hydrolysis to yield the nicotinic acid derivative . The BOC group is introduced via tert-butoxycarbonylation of the aniline precursor before coupling. Key intermediates include pyridyl-3-oxazolines and 3-BOC-aminophenylboronic acid (for Suzuki-Miyaura coupling) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms regiochemistry of substitution on the pyridine ring and BOC group integrity. Aromatic protons in the 7.0–8.5 ppm range and tert-butyl protons (~1.3 ppm) are diagnostic .
  • HPLC-MS : Validates purity and molecular ion ([M+H]+ or [M–BOC+H]+ under acidic conditions) .
  • FT-IR : Detects carboxylic acid (1700–1720 cm⁻¹) and BOC carbonyl (1680–1700 cm⁻¹) stretching .

Q. What are the common applications of this compound in medicinal chemistry research?

  • Methodological Answer : The compound serves as a building block for kinase inhibitors (e.g., targeting EGFR or VEGFR) due to its ability to mimic ATP-binding motifs. The BOC group enables selective deprotection for subsequent amide bond formation with pharmacophores. Derivatives with trifluoromethyl or nitro substituents (e.g., 4-amino-2-(trifluoromethyl)nicotinic acid analogs) are explored for enhanced bioavailability .

Advanced Research Questions

Q. How can researchers address challenges in regioselective functionalization during the synthesis of this compound?

  • Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For example:

  • Pyridyl-3-oxazolines : Direct 4-substitution via lithiation due to oxazoline’s electron-withdrawing effect, which deactivates the 2- and 6-positions .
  • Microwave-assisted synthesis : Enhances reaction kinetics to favor 4-substitution over competing pathways .
  • Protection strategies : Temporary protection of the carboxylic acid group (e.g., as methyl esters) prevents unwanted side reactions during coupling .

Q. What strategies mitigate competing side reactions when deprotecting the BOC group in this compound under acidic conditions?

  • Methodological Answer :

  • Mild acids : Use trifluoroacetic acid (TFA) in dichloromethane (0–5°C) to minimize hydrolysis of the nicotinic acid moiety .
  • Scavengers : Add triisopropylsilane (TIPS) to quench carbocation byproducts from BOC cleavage .
  • Selective deprotection : Employ photolabile BOC analogs (e.g., nitroveratryloxycarbonyl) for orthogonal deprotection in multi-step syntheses .

Q. How do steric and electronic effects of the BOC-protected aminophenyl group influence the compound's participation in cross-coupling reactions?

  • Methodological Answer :

  • Steric hindrance : The bulky BOC group reduces reactivity in Buchwald-Hartwig aminations but enhances stability in Suzuki-Miyaura couplings by preventing undesired β-hydride elimination .
  • Electronic effects : The electron-withdrawing BOC group decreases electron density on the aryl ring, favoring oxidative addition in palladium-catalyzed reactions .

Q. How can discrepancies in solubility data across studies impact the design of biological assays for this compound?

  • Methodological Answer : Solubility in DMSO vs. aqueous buffers affects dose-response accuracy. Strategies include:

  • Co-solvent systems : Use 10% DMSO in PBS (pH 7.4) for in vitro assays, validated by dynamic light scattering (DLS) to confirm no aggregation .
  • Salt formation : Convert the free acid to sodium or potassium salts for improved aqueous solubility .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic aromatic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic centers on the pyridine ring .
  • Molecular Dynamics (MD) : Simulates solvent effects on transition states in DMF or THF .
  • Machine Learning (ML) : Trains models on existing kinetic data for similar nicotinic acid derivatives to predict reaction outcomes .

Data Contradiction Analysis

  • Example : Conflicting reports on the stability of the BOC group under basic conditions. Some studies suggest partial deprotection in aqueous NaOH, while others report stability. Resolution requires pH-controlled experiments (pH 7–12) with LC-MS monitoring to identify degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.